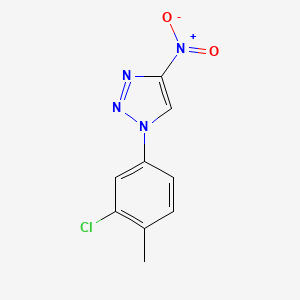

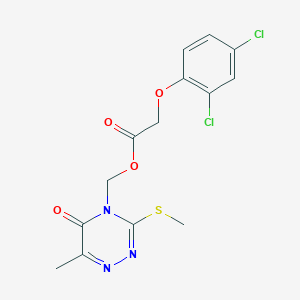

1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

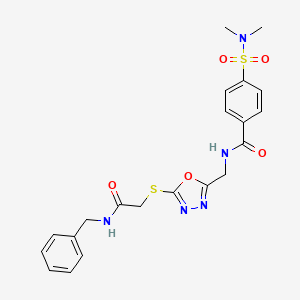

The compound "1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole" is a nitrogen-heterocycle that is part of a broader class of triazole compounds. These compounds are known for their diverse applications, including their use in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern on the triazole ring, with a chloro- and methyl group on the phenyl ring and a nitro group on the triazole, suggests potential for unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of hydrazonoyl chlorides as intermediates. For instance, 1-methyl-3-phenyl-1H-1,2,4-triazoles can be obtained by reacting N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles or acetylenes in the presence of aluminum chloride . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be significantly influenced by the nature of the substituents. For example, tricarbonylrhenium complexes with pyridyltriazole ligands bearing different phenyl arms show that the substituents can affect the geometry of both the ligands and their complexes . The presence of a nitro group, as in the case of "this compound", could similarly influence the molecular geometry and electronic properties of the compound.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, often influenced by their substituents. For instance, chromenes with a nitro group can react with sodium azide to form triazole derivatives . This suggests that the nitro group in "this compound" could also play a role in its reactivity, potentially allowing for further functionalization or participation in cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Substituents can affect properties such as solubility, melting point, and photophysical behavior. For example, the presence of a nitrophenyl arm in a tricarbonylrhenium complex was found to quench luminescence due to non-radiative deactivation . The chloro- and methyl groups on the phenyl ring, along with the nitro group on the triazole ring of "this compound", would be expected to similarly influence its properties, potentially affecting its solubility, stability, and reactivity.

In terms of biological activity, some 1,2,4-triazoles with nitrophenyl and chlorobenzamido substituents have shown significant antibacterial activity . This suggests that "this compound" could also possess interesting biological properties, warranting further investigation into its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole, a derivative of 1,2,3-triazole, is explored in various synthesis methods and chemical behavior studies. In one study, 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole was synthesized from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole using sodium trifluoromethanesulfinate CF3SO2Na. This process demonstrated the chemical versatility of triazole derivatives, including various substitutions and transformations (Meshcheryakov & Shainyan, 2004).

Antimicrobial Applications

1,2,3-triazoles, including the studied compound, have been synthesized for antimicrobial applications. For example, certain derivatives were screened for their antibacterial and antifungal activities, showing significant efficacy against various microbial strains. This highlights the potential of 1,2,3-triazole derivatives in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).

Structural Analysis and Applications

The structural and spectroscopic properties of 1,2,3-triazole derivatives have been extensively studied, providing insights into their potential applications in various fields. For instance, the analysis of crystal structure and spectroscopic properties of ferrocene-1H-1,2,3-triazole hybrids revealed their low toxicity and neuroprotective effects, indicating potential medical applications (Haque et al., 2017).

Photochemical and Thermal Stability Studies

The thermal stability of 1,2,4-triazole derivatives, which can include compounds similar to the one , was evaluated using pulsed photoacoustic pyrolysis techniques. This study is crucial for understanding the thermal behavior of such compounds, which is relevant in their application in propellants and explosives (Rao et al., 2016).

Potential for Novel Drug Development

The synthesis and evaluation of novel 1,2,4-triazole derivatives, related to the compound , have been explored for their antimicrobial properties. This indicates the potential of such compounds in the development of new drugs and treatments (Upmanyu et al., 2011).

properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-nitrotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2/c1-6-2-3-7(4-8(6)10)13-5-9(11-12-13)14(15)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGLYFPNOYCWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)